2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol
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Overview
Description
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dihydropyrazole ring, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar pyrazole core structure but differs in the substitution pattern.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds have different substituents on the pyrazole ring, leading to variations in their chemical and biological properties.
Uniqueness
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenol moiety, in particular, contributes to its potential as a fluorescent probe and its therapeutic properties.
Properties
Molecular Formula |
C16H15ClN2O2 |
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Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-4-2-3-12(16(15)20)14-9-13(18-19-14)10-5-7-11(17)8-6-10/h2-8,14,19-20H,9H2,1H3 |
InChI Key |
AAUCLQIPNKMGQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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